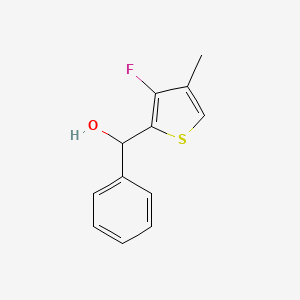
(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H11FOS. It is a fluorinated building block used in various chemical syntheses and research applications . The compound features a thiophene ring substituted with a fluorine atom and a methyl group, along with a phenyl group attached to a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol typically involves the nucleophilic aromatic substitution of aryl halides carrying activating groups . The reaction conditions often include the use of a base and a suitable solvent to facilitate the substitution reaction. For example, the reaction may be carried out in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds and their potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, similar to other fluorinated compounds. These interactions may involve binding to proteins or enzymes, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3-Fluoro-4-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H11FOS |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(3-fluoro-4-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11FOS/c1-8-7-15-12(10(8)13)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |
Clave InChI |
JOVYVZSQJSYINI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1F)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13083193.png)

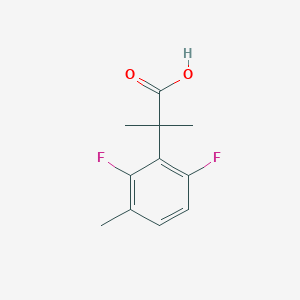

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B13083206.png)
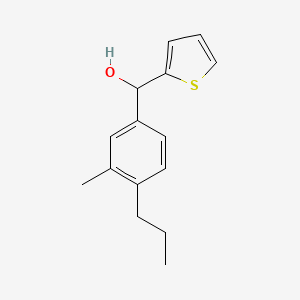
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethyl-3-methylbutanamide](/img/structure/B13083219.png)

![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
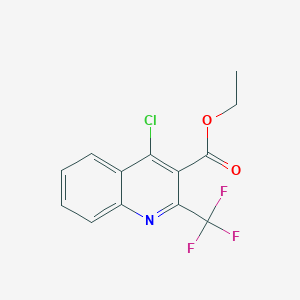
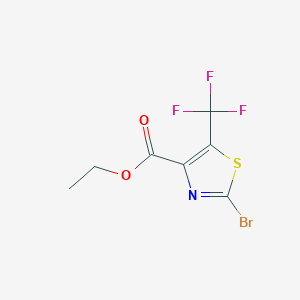
![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
